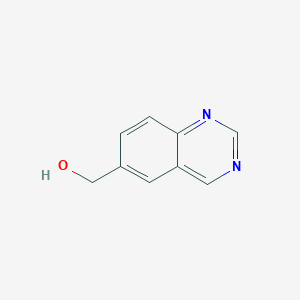

Quinazolin-6-ylmethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

quinazolin-6-ylmethanol |

InChI |

InChI=1S/C9H8N2O/c12-5-7-1-2-9-8(3-7)4-10-6-11-9/h1-4,6,12H,5H2 |

InChI Key |

KKEREYVOSKILFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1CO |

Origin of Product |

United States |

Synthetic Methodologies for Quinazolin 6 Ylmethanol and Its Structural Analogues

Classical Synthetic Approaches for Quinazoline (B50416) Core Construction

The foundational methods for assembling the quinazoline ring system have been established for over a century and typically rely on the cyclization of ortho-substituted aniline (B41778) precursors. These classical routes, while foundational, often require harsh reaction conditions and multiple synthetic steps.

Multistep Reaction Sequences and Precursor Design

The traditional synthesis of the quinazoline core often involves carefully designed, linear sequences starting from readily available precursors. A common strategy begins with derivatives of anthranilic acid, which can be cyclized to form key 4-quinazolinone intermediates. scielo.br These intermediates then serve as a platform for further functionalization. scielo.br For instance, the synthesis of many quinazoline-based drugs involves the initial construction of a substituted quinazolin-4(3H)-one from a corresponding 2-aminobenzoic acid derivative. arkat-usa.org

Another classical precursor is o-nitrobenzaldehyde, which can be condensed with amides in the presence of a reducing agent to form the quinazoline ring. mdpi.com Similarly, o-aminoaryl ketones, such as 2-aminobenzophenone, are versatile starting materials that can react with a nitrogen source like ammonium (B1175870) acetate (B1210297) in a multicomponent reaction to yield highly substituted quinazolines. openmedicinalchemistryjournal.comscispace.comfrontiersin.org The design of these multistep syntheses, while effective, can be synthetically inefficient and generate significant waste, prompting the development of more streamlined approaches. nih.gov

A general representation of a multistep synthesis starting from an anthranilic acid derivative is shown below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Anthranilic acid derivative | Acyl chloride or anhydride (B1165640) | N-acyl anthranilic acid |

| 2 | N-acyl anthranilic acid | Ammonia (B1221849) or amine | 2-substituted-quinazolin-4-one |

| 3 | 2-substituted-quinazolin-4-one | Chlorinating agent (e.g., SOCl₂) | 4-chloro-2-substituted-quinazoline |

| 4 | 4-chloro-2-substituted-quinazoline | Nucleophile (e.g., alcohol, amine) | 4-substituted-2-substituted-quinazoline |

This table provides a generalized sequence for the synthesis of quinazoline derivatives, illustrating a common multistep approach.

Condensation Reactions in Quinazoline Ring Formation

Condensation reactions are central to the classical construction of the quinazoline nucleus. The Niementowski, Bischler, and Riedel syntheses are historic examples that rely on the condensation of various precursors to form the pyrimidine (B1678525) ring of the quinazoline system. scispace.com

The Riedel method, for example, involves the reaction of o-nitrobenzaldehyde with formamide (B127407) in the presence of zinc and acetic acid to yield quinazoline. mdpi.com A more contemporary application of condensation chemistry is the three-component reaction of o-aminoarylketones, aldehydes, and ammonium acetate, often catalyzed by iodine, which proceeds through a series of condensation and cyclization steps to afford highly substituted quinazolines in excellent yields. frontiersin.org Mannich-type condensation reactions have also been employed, reacting pre-formed quinazolin-4-ones with an aldehyde and an amine to introduce new functional groups and build more complex, fused ring systems. nih.gov These methods highlight the enduring utility of condensation chemistry in heterocyclic synthesis.

Modern and Sustainable Synthetic Strategies

In response to the limitations of classical methods, modern organic synthesis has focused on developing more efficient, atom-economical, and environmentally benign strategies. The use of transition metal catalysis has been particularly transformative in the synthesis of quinazolines.

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition-metal-catalyzed reactions have become indispensable tools for constructing the quinazoline scaffold, often overcoming the harsh conditions and limited substrate scope of classical methods. mdpi.com These reactions frequently enable the use of more readily available starting materials and can proceed through novel bond-forming disconnections, such as C-H activation. mdpi.comfrontiersin.org Metals like palladium, iron, cobalt, and nickel have all been successfully employed in quinazoline synthesis. mdpi.comorganic-chemistry.orgarabjchem.org For example, iron-catalyzed acceptorless dehydrogenative coupling (ADC) of (2-aminophenyl)methanols with benzamides provides an atom-economical and environmentally benign route to quinazolines, producing only hydrogen and water as byproducts. frontiersin.orgresearchgate.net

Copper-Catalyzed Methodologies

Copper catalysis has emerged as a particularly attractive option due to the low cost and low toxicity of copper compared to precious metals like palladium. A variety of copper-catalyzed methods for quinazoline synthesis have been developed. mdpi.com One prominent approach is the Ullmann-type condensation, where a ligand-free copper iodide (CuI) catalyst can be used to couple o-iodobenzaldehydes with amidine hydrochlorides to produce highly functionalized quinazolines under mild conditions. mdpi.comfrontiersin.org Another strategy involves a one-pot, three-component reaction of 2-bromobenzyl bromides, aldehydes, and ammonia, catalyzed by cupric acetate, which proceeds through amination, condensation, and intramolecular cyclization. nih.gov

More advanced copper-catalyzed cascade reactions have also been reported. For instance, the reaction of 2-ethynylanilines with benzonitriles, catalyzed by copper, proceeds via C-C triple bond cleavage and the formation of new C-N and C-C bonds in a single operation, using molecular oxygen as the sole oxidant. nih.govnih.gov These methods showcase the versatility of copper in facilitating complex transformations for the efficient synthesis of quinazoline derivatives. organic-chemistry.orgrsc.org

| Catalyst System | Reactants | Key Features | Yield Range |

| CuI / Cs₂CO₃ | o-iodobenzaldehydes, Amidine hydrochlorides | Ligand-free, mild conditions, one-pot | 53-94% mdpi.com |

| CuCl / DABCO / 4-HO-TEMPO | 2-aminobenzylamines, Aryl aldehydes | Aerobic oxidation, first use of this catalytic system for this transformation | 17-81% mdpi.com |

| Cu(OTf)₂ | Amidines, DMSO | Direct oxidative amination of N-H bonds with methyl C(sp³)-H bonds | 52-93% mdpi.com |

| CuBr | 2-iodobenzimidamides, Aldehydes, NaN₃ | One-pot tandem strategy to form 4-aminoquinazolines | 50-90% mdpi.com |

This table summarizes selected copper-catalyzed methodologies for the synthesis of quinazoline derivatives, highlighting the diversity of approaches.

Manganese-Catalyzed Systems

Manganese, being an earth-abundant and non-toxic metal, represents a sustainable choice for catalysis. frontiersin.org Manganese-catalyzed reactions, particularly those involving C-H activation and acceptorless dehydrogenative coupling (ADC), have been successfully applied to quinazoline synthesis. mdpi.comrsc.org

One notable example is the use of a robust and reusable α-MnO₂ heterogeneous catalyst for the reaction of 2-aminobenzylamines with various alcohols. mdpi.comfrontiersin.org This cascade reaction proceeds in the presence of an oxidant like TBHP to afford quinazolines in good yields. frontiersin.org More sophisticated approaches utilize well-defined manganese pincer complexes. nih.gov For instance, a Mn(I)-pincer complex can catalyze the acceptorless dehydrogenative annulation of 2-aminobenzyl alcohols with nitriles or primary amides. nih.govnih.gov These reactions are highly atom-economical, liberating only dihydrogen and/or water as byproducts, which aligns with the principles of green chemistry. rsc.orgnih.gov

| Catalyst System | Reactants | Reaction Type | Yield Range |

| α-MnO₂ / TBHP | 2-aminobenzylamines, Alcohols | Heterogeneous cascade reaction | 59-91% mdpi.comfrontiersin.org |

| Mn(I)-pincer complex / KOtBu | 2-aminobenzyl alcohols, Nitriles | Acceptorless Dehydrogenative Coupling (ADC) | 33-86% nih.gov |

| Mn(I) salt / NNN-ligand | 2-aminobenzyl alcohols, Primary amides | Acceptorless Dehydrogenative Coupling (ADC) | 58-81% mdpi.comnih.gov |

This table presents key manganese-catalyzed systems for quinazoline synthesis, emphasizing sustainable and atom-economical strategies.

Palladium-Catalyzed Approaches

Palladium-catalyzed reactions are powerful tools for the synthesis of quinazolines, offering high efficiency and selectivity. organic-chemistry.orgnih.gov These methods often involve cross-coupling reactions to form key carbon-carbon and carbon-nitrogen bonds.

One common strategy involves the palladium-catalyzed N-arylation of amidines with aryl halides (bromides, chlorides, or triflates). organic-chemistry.orgnih.gov This approach demonstrates excellent selectivity for monoarylation and can be performed in short reaction times. organic-chemistry.orgnih.gov A subsequent one-pot reaction, where an aldehyde is added to the crude reaction mixture after the N-arylation, can lead to the formation of quinazoline derivatives. organic-chemistry.org The process is promoted by a base and involves imine formation, electrocyclization, and oxidation steps. organic-chemistry.orgnih.gov

Another palladium-catalyzed approach is the carbonylative coupling of 2-aminobenzylamine with aryl bromides. This one-pot reaction proceeds through an aminocarbonylation–condensation–oxidation sequence to yield quinazolines in moderate to good yields. rsc.org Dimethyl sulfoxide (B87167) (DMSO) can serve as both the solvent and the oxidant in this process. rsc.org

Furthermore, palladium catalysis is utilized in three-component tandem reactions. For instance, the reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, or the reaction of bis-(2-iodoaryl)carbodiimide, isocyanide, and amine, can produce diverse quinazoline structures. organic-chemistry.orgrsc.org Suzuki cross-coupling reactions, catalyzed by palladium complexes like Pd(dppf)Cl2, are also employed to construct complex quinazoline conjugates. mdpi.com

Table 1: Examples of Palladium-Catalyzed Synthesis of Quinazolines

| Starting Materials | Catalyst/Reagents | Product Type | Key Features |

| Amidines and Aryl Halides | Pd2dba3, Ligand, Base | N-Aryl Amidines/Quinazolines | High selectivity for monoarylation, one-pot synthesis of quinazolines. organic-chemistry.orgnih.gov |

| 2-Aminobenzylamine and Aryl Bromides | Palladium Catalyst, CO, DMSO | 2-Substituted Quinazolines | One-pot carbonylative coupling. rsc.org |

| 2-Aminobenzonitriles, Aldehydes, and Arylboronic Acids | Palladium Catalyst | Diverse Quinazolines | Three-component tandem reaction. organic-chemistry.org |

| Bis-(2-iodoaryl)carbodiimide, Isocyanide, and Amine | Palladium Catalyst | Quinazolino[3,2-a]quinazolines | Three-component reaction forming multiple bonds in one pot. rsc.org |

| Bromo-substituted Quinazolines and Boronic Acid Esters | Pd(dppf)Cl2, Na2CO3, TBAB | Quinazolinylphenyl-1,3,4-thiadiazole Conjugates | Suzuki cross-coupling for complex conjugates. mdpi.com |

Other Transition Metal Systems (e.g., Nickel, Iron)

Besides palladium, other transition metals like nickel and iron have emerged as effective catalysts for quinazoline synthesis, often offering advantages in terms of cost and environmental impact.

Nickel-Catalyzed Approaches:

Nickel catalysts, being more earth-abundant and economical than palladium, have been successfully used in the synthesis of quinazolines. acs.orgnih.gov One notable method involves the acceptorless dehydrogenative coupling of 2-aminobenzylamine with alcohols or 2-aminobenzyl alcohols with benzonitriles. acs.orgnih.gov These reactions, catalyzed by nickel(II) complexes with tetraaza macrocyclic ligands, produce a variety of substituted quinazolines in moderate to good yields. acs.org Another nickel-catalyzed method is the [4+2] annulation of benzylamines and nitriles via C-H/N-H bond activation, which is highly atom-efficient. organic-chemistry.org Nickel catalysis has also been applied to the synthesis of quinazolinediones from isatoic anhydrides and isocyanates. organic-chemistry.org

Iron-Catalyzed Approaches:

Iron catalysis provides a cost-effective and non-toxic alternative for quinazoline synthesis. organic-chemistry.orgacs.org A prominent iron-catalyzed method is the oxidative amination of N-H ketimines, which are derived from 2-alkylamino benzonitriles. organic-chemistry.orgacs.orgnih.gov This process involves an iron-catalyzed C(sp³)–H oxidation followed by intramolecular C–N bond formation and aromatization to give 2,4-disubstituted quinazolines. organic-chemistry.orgacs.orgnih.gov The combination of FeCl₂ and tert-BuOOH has been identified as an optimal catalytic system for this transformation. organic-chemistry.orgacs.org Iron catalysts have also been employed in cascade reactions of 2-aminobenzyl alcohols with benzylamines under aerobic conditions to form 2-aryl/heteroaryl quinazolines. rsc.org

Table 2: Comparison of Nickel- and Iron-Catalyzed Quinazoline Synthesis

| Catalyst System | Starting Materials | Reaction Type | Key Advantages |

| Nickel | 2-Aminobenzylamine and Alcohols/Nitriles | Acceptorless Dehydrogenative Coupling | Earth-abundant catalyst, environmentally benign. acs.orgnih.gov |

| Nickel | Benzylamines and Nitriles | [4+2] Annulation (C-H/N-H activation) | High atom economy. organic-chemistry.org |

| Iron | 2-Alkylamino N-H Ketimines | Oxidative Amination (C(sp³)–H oxidation) | Cost-effective, non-toxic, scalable. organic-chemistry.orgacs.orgnih.gov |

| Iron | 2-Aminobenzyl Alcohols and Benzylamines | Cascade Reaction | Aerobic conditions, broad substrate scope. rsc.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has become a valuable tool in organic chemistry, significantly accelerating reaction times and often improving yields compared to conventional heating methods. researchgate.netnih.gov This technique has been widely applied to the synthesis of quinazoline and quinazolinone derivatives. researchgate.netnih.govfrontiersin.org

The application of microwave irradiation can dramatically reduce reaction times from hours to minutes. researchgate.net For instance, the synthesis of quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium acetate can be achieved in good to excellent yields within minutes under microwave heating without the need for a catalyst or solvent. nih.gov Similarly, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride and aldehydes has been shown to be significantly faster and higher yielding under microwave irradiation compared to conventional heating. researchgate.net

Microwave assistance has also been combined with other catalytic systems to enhance efficiency. For example, a green and rapid method for synthesizing quinazolinone derivatives involves a microwave-assisted iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water. rsc.org This approach highlights the synergy between microwave technology and green chemistry principles. rsc.org

Table 3: Examples of Microwave-Assisted Quinazoline Synthesis

| Starting Materials | Conditions | Reaction Time | Yield | Key Advantages |

| Aldehydes, 2-aminobenzophenones, ammonium acetate | Microwave, solvent-free, catalyst-free | Minutes | 70-91% | Rapid, clean, eco-friendly. nih.gov |

| Isatoic anhydride, aldehydes | Microwave, water | 10-20 min | 66-97% | Faster reaction, higher yields than conventional heating. researchgate.net |

| 2-Halobenzoic acids, amidines | Microwave, Iron catalyst, water | Not specified | Moderate to high | Green, rapid, efficient. rsc.org |

| 2-(o-aminophenyl)-4(3H)-quinazolinone, ortho-esters | Microwave, solvent-free | Not specified | Not specified | Rapid preparation of polyheterocyclic compounds. frontiersin.org |

Green Chemistry Principles in Quinazoline Synthesis (e.g., solvent-free, atom economy)

The principles of green chemistry are increasingly being integrated into the synthesis of quinazolines to develop more sustainable and environmentally friendly processes. nih.gov Key aspects include the use of safer solvents (or solvent-free conditions), high atom economy, and the use of eco-friendly catalysts and oxidants. nih.govnih.govfrontiersin.org

Solvent-Free and Catalyst-Free Conditions:

Several synthetic routes to quinazolines have been developed that operate under solvent-free and catalyst-free conditions, often facilitated by microwave irradiation. nih.govrsc.org For example, a four-component aza-Diels–Alder reaction to produce tetrahydroquinazolines can be performed in a microwave reactor without any solvent or catalyst. rsc.org Another example is the one-pot, three-component reaction of 2-aminoarylketones and trialkyl orthoesters with ammonium acetate, which proceeds without a catalyst or solvent to give quinazoline frameworks in good yields. nih.govfrontiersin.org

Atom Economy and Eco-Friendly Reagents:

High atom economy is a key principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. organic-chemistry.org Nickel-catalyzed [4+2] annulation of benzylamines and nitriles is an example of an atom-economic approach to quinazolines. organic-chemistry.org

The use of environmentally benign oxidants, such as molecular oxygen (O₂) from the air, is another important green chemistry strategy. organic-chemistry.orgnih.gov For instance, an I₂-catalyzed synthesis of quinazolines from 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines utilizes O₂ as a green oxidant under transition-metal- and solvent-free conditions. nih.gov Similarly, a metal-free synthesis of 2-substituted quinazolines has been developed using atmospheric oxygen as the oxidant, catalyzed by salicylic (B10762653) acid. nih.gov

One-Pot and Cascade Reactions for Efficiency Enhancement

One-pot and cascade reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. organic-chemistry.orgorganic-chemistry.org This approach saves time, resources, and reduces waste.

Numerous one-pot procedures have been developed for the synthesis of quinazolines. A notable example is the copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes, using cerium nitrate (B79036) hexahydrate and ammonium chloride, to produce a wide range of 2-substituted quinazolines. organic-chemistry.orgorganic-chemistry.org Another efficient one-pot method is the synthesis of quinazolinone derivatives from 2-halobenzoic acids and amidines, which can be catalyzed by copper or iron. rsc.orgrsc.orgrsc.org

Cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, are also prevalent in quinazoline synthesis. For instance, an iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines under aerobic conditions proceeds via the formation of an N-benzylidenebenzylamine intermediate, followed by oxidative trapping of ammonia and intramolecular cyclization to yield quinazolines. rsc.orgresearchgate.net Cobalt-catalyzed three-component cascade reactions of isocyanides, azides, and amines have also been reported for the synthesis of quinazoline derivatives with high atom economy. bohrium.com

Strategic Derivatization during Synthesis of Quinazolin-6-ylmethanol

The synthesis of specifically substituted quinazolines, such as this compound, requires strategic introduction of functional groups at desired positions on the quinazoline core.

Introduction of Hydroxymethyl Group at the C-6 Position

The introduction of a hydroxymethyl group at the C-6 position of the quinazoline ring is a key step in the synthesis of this compound. This can be achieved through various synthetic routes, often starting with a precursor that already contains a functional group at the corresponding position of the aniline-derived starting material, which can be converted to a hydroxymethyl group.

One potential, though not explicitly detailed for this compound in the provided results, synthetic pathway could involve the use of a starting material like 4-chloro-6-(hydroxymethyl)quinazoline. Another general approach could involve the reduction of a carboxylic acid or ester group at the C-6 position. For instance, a compound like ethyl 2-(hydroxymethyl)-5,7-dimethyl-3-(2-(N-methylsulfamoyl)phenyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate contains a functional group at the 6-position that could potentially be modified.

A PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones has been shown to produce 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, demonstrating a method to introduce a hydroxymethyl group onto a related fused ring system. beilstein-journals.org While not directly at the C-6 position of a simple quinazoline, this indicates that oxidative cyclization strategies can be employed to introduce hydroxymethyl groups.

Further synthetic strategies could involve the functionalization of a pre-formed quinazoline ring. For example, if a bromo-substituted quinazoline at the 6-position is available, it could potentially undergo a series of reactions, such as conversion to a Grignard reagent followed by reaction with formaldehyde, to introduce the hydroxymethyl group.

Stereoselective Synthesis of Chiral Quinazoline Derivatives

The synthesis of chiral quinazoline derivatives, where molecules exist as non-superimposable mirror images (enantiomers), is of significant interest due to the distinct biological activities these enantiomers can exhibit. Stereoselective synthesis aims to produce a specific enantiomer or diastereomer in high purity.

A notable and efficient three-step method for synthesizing chiral 2,3-disubstituted 3H-quinazoline-4-ones begins with commercially available materials. acs.orgacs.org This process involves the Mumm reaction of an imidoyl chloride with a chiral α-amino acid, which crucially preserves the chirality of the amino acid. acs.org This is followed by a reductive cyclization under mild conditions to form the quinazolinone ring, which avoids epimerization (the loss of the desired stereochemistry) at the chiral center. acs.org This approach has proven to be highly effective, yielding products with excellent enantiomeric purity (enantiomeric excess, ee >93%). acs.orgacs.orgnih.gov The method is particularly advantageous for creating sterically hindered substrates. acs.org

Another key area of development is the atroposelective synthesis of axially chiral quinazolinones. These molecules possess chirality due to hindered rotation around a chemical bond. Various catalytic systems have been developed to achieve this:

Organocatalytic N-acylation: Benzamides with a quinazolinone structure can react with cinnamic anhydride using an organocatalyst. This method produces N–N axially chiral products with high yields (57% to 99%) and excellent enantiomeric excess (85% to 97% ee). mdpi.com

Copper-Catalyzed C-O Cross-Coupling: This strategy has been used for the enantioselective synthesis of axially chiral 3-aryl quinazolinones. mdpi.com

Chiral Phosphoric Acid (CPA) Catalysis: In a highly efficient approach, N-aryl aminobenzamides and aldehydes are used as substrates with a chiral phosphoric acid catalyst to synthesize a diverse range of axially chiral aryl quinazolinones under mild conditions. mdpi.com

Palladium-Catalyzed Reactions: Strategies including chiral transfer from center to axis and dynamic kinetic resolution have been successfully developed for the enantioselective synthesis of 2-aryl axially chiral quinazolinones, achieving up to 94% ee. mdpi.com

Photoredox-Catalyzed Deracemization: A modern, modular approach uses photocatalysis for the deracemization (conversion of a racemic mixture to a single enantiomer) of N-aryl quinazolinones. mdpi.com

Furthermore, chiral substituents on the quinazolinone ring can be used to control the stereochemical outcome of reactions. For instance, 3-acetoxyaminoquinazolin-4-(3H)-ones containing a chiral group at the 2-position can achieve complete diastereoselective aziridination of prochiral alkenes. researchgate.net The addition of trifluoroacetic acid can further enhance the yield and diastereoselectivity of this reaction. researchgate.net

Table 1: Overview of Stereoselective Synthesis Methods for Chiral Quinazoline Derivatives

| Synthesis Strategy | Catalyst/Reagent | Substrates | Key Features | Yield / Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Reductive Cyclization | - | Imidoyl chloride, α-amino acids | Three-step process; Mumm reaction preserves chirality. acs.org | Good overall yields; >93% ee. acs.orgacs.org |

| Organocatalytic N-acylation | Organocatalyst | Benzamides with quinazolinone skeleton, cinnamic anhydride | Creates N-N axially chiral products. mdpi.com | 57-99% yield; 85-97% ee. mdpi.com |

| CPA Catalysis | Chiral Phosphoric Acid (CPA) | N-aryl aminobenzamides, aldehydes | Versatile and highly efficient for axially chiral aryl quinazolinones. mdpi.com | Data not specified. |

| Palladium Catalysis | Palladium complex | - | Enables synthesis of 2-aryl axially chiral quinazolinones. mdpi.com | Up to 94% ee. mdpi.com |

| Reagent-Controlled Diastereoselection | Chiral 3-acetoxyaminoquinazolin-4-(3H)-ones | Prochiral alkenes | Chiral substituent on the quinazolinone directs the stereochemistry. researchgate.net | Greatly improved yields and diastereoselectivity with trifluoroacetic acid. researchgate.net |

Purification and Isolation Techniques in Quinazoline Synthesis

The isolation and purification of the target quinazoline compound from the reaction mixture is a critical step to ensure its chemical identity and purity. A variety of standard laboratory techniques are employed, often in combination, to achieve this. The choice of method depends on the physical properties of the compound (e.g., polarity, crystallinity, stability) and the nature of the impurities.

Column Chromatography: This is one of the most common and versatile purification methods. In this technique, the crude reaction mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. nih.govacs.org A solvent or a mixture of solvents (the eluent) is used to move the components through the column at different rates depending on their affinity for the stationary phase and solubility in the eluent. nih.gov For quinazolinone derivatives, typical eluents include mixtures of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH), or cyclohexane (B81311) (cHex) and ethyl acetate (EtOAc). nih.govacs.org The separated components are then collected in fractions.

Recrystallization: This technique is used to purify solid compounds. It involves dissolving the crude product in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the solvent. google.com Acetone is one solvent that has been used for the recrystallization of quinazoline derivatives. nih.gov In some cases, a simple filtration and washing with a solvent like ethanol (B145695) is sufficient for purification. organic-chemistry.org

High-Pressure Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures that are difficult to resolve by standard column chromatography, HPLC is used. google.com Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common variant. A typical mobile phase for purifying quinazoline compounds consists of acetonitrile (B52724) and water. google.com

Extraction and Washing: Before chromatographic purification, a preliminary workup often involves liquid-liquid extraction. The reaction mixture is dissolved in an organic solvent (e.g., dichloromethane, CH₂Cl₂) and washed with an aqueous solution, such as saturated sodium bicarbonate (NaHCO₃), to remove acidic or water-soluble impurities. acs.org The organic layers are then combined, dried over an agent like sodium sulfate (B86663) (Na₂SO₄), and concentrated before further purification. acs.org

Trituration: This method involves washing the crude solid product with a solvent in which the target compound is insoluble, but the impurities are soluble. For example, triturating a crude quinazolinone product with n-hexane can effectively remove nonpolar impurities. nih.gov The purified solid is then isolated by filtration. nih.gov

Table 2: Common Purification and Isolation Techniques for Quinazoline Derivatives

| Technique | Description | Typical Solvents/Reagents | Application Example |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a stationary phase. nih.gov | Silica gel with eluent systems like CHCl₃/MeOH or cHex/EtOAc. nih.govacs.org | Isolation of 3-amino-2-(3-ethoxy-ethyl) quinazoline-4(3H)-one. nih.gov |

| Recrystallization | Purification of solids based on differential solubility. google.com | Acetone, Ethanol. nih.govorganic-chemistry.org | Purifying solid quinazolinone products. nih.gov |

| HPLC | High-resolution separation using high pressure to force solvent through a column. google.com | Acetonitrile/Water (for reverse-phase). google.com | High-purity separation of quinazoline compounds. google.com |

| Extraction | Separating compounds based on their relative solubilities in two immiscible liquids. acs.org | Dichloromethane (CH₂Cl₂), Saturated Sodium Bicarbonate (NaHCO₃). acs.org | Initial workup to remove water-soluble or acidic/basic impurities. acs.org |

| Trituration/Filtration | Washing a solid with a solvent to remove soluble impurities. nih.gov | n-Hexane, Ethanol. nih.govorganic-chemistry.org | Washing crude product to remove impurities before final isolation. nih.gov |

Chemical Reactivity and Transformations of Quinazolin 6 Ylmethanol

Reactions Involving the Hydroxyl Group at C-6

The primary alcohol moiety at the C-6 position is analogous to a benzylic alcohol, and its reactivity is typical for this functional group. It can readily undergo esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification of the Hydroxyl Moiety

The hydroxyl group of Quinazolin-6-ylmethanol can be converted into esters and ethers through standard synthetic protocols. Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. The reaction with a carboxylic acid generally requires an acid catalyst and removal of water to drive the equilibrium towards the product. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base such as pyridine or triethylamine, provides a more efficient route to the corresponding esters.

Etherification can be accomplished via methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage.

Table 1: Typical Reagents for Esterification and Etherification of Primary Alcohols

| Transformation | Reagent Class | Specific Examples | Base/Catalyst |

| Esterification | Carboxylic Acid | Acetic acid, Benzoic acid | H₂SO₄, TsOH |

| Acid Chloride | Acetyl chloride, Benzoyl chloride | Pyridine, Et₃N | |

| Acid Anhydride (B1165640) | Acetic anhydride, Succinic anhydride | Pyridine, DMAP | |

| Etherification | Alkyl Halide | Methyl iodide, Benzyl bromide | NaH, K₂CO₃ |

Oxidation of the Primary Alcohol to Carbonyl or Carboxyl Groups

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The oxidation of analogous (2-aminophenyl)methanols to 2-aminobenzaldehydes is a known transformation in quinazoline (B50416) synthesis. nih.gov

Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), are commonly used to convert primary alcohols to aldehydes, yielding Quinazoline-6-carbaldehyde. The use of stronger oxidizing agents, including potassium permanganate (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄), will typically result in the complete oxidation of the alcohol to the corresponding carboxylic acid, forming Quinazoline-6-carboxylic acid.

Table 2: Common Oxidizing Agents for the Conversion of Primary Alcohols

| Target Product | Oxidizing Agent | Typical Solvent |

| Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) |

| Manganese dioxide (MnO₂) | Dichloromethane (DCM), Chloroform (B151607) | |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Water, Acetone |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | |

| Ruthenium(III) chloride / Sodium periodate | Acetonitrile (B52724), Water |

Halogenation and Other Nucleophilic Substitutions at C-6

The hydroxyl group at the C-6 position can be replaced by a halogen atom through nucleophilic substitution. This transformation is characteristic of benzylic alcohols, which are readily converted to the corresponding benzylic halides. Reagents such as thionyl chloride (SOCl₂) are effective for converting the alcohol to a chloromethyl group, while phosphorus tribromide (PBr₃) is used to produce the bromomethyl analogue. These halogenated derivatives are valuable intermediates, as the halogen serves as an excellent leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups (e.g., cyanides, azides, thiols).

Reactions on the Quinazoline Ring System

The quinazoline core is an aromatic heterocyclic system, and its reactivity is influenced by the presence of the two nitrogen atoms in the pyrimidine (B1678525) ring. This results in distinct patterns for electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns on the Quinazoline Core

In the quinazoline ring system, the pyrimidine ring is electron-deficient due to the electronegativity of the nitrogen atoms and is therefore generally resistant to electrophilic attack. The benzene (B151609) ring is more susceptible to electrophilic aromatic substitution. nih.gov The predicted order of reactivity for electrophilic substitution on the benzene portion of the quinazoline ring is position 8 > 6 > 5 > 7. nih.gov

Nitration is a well-documented electrophilic substitution reaction for quinazoline. nih.gov Treatment of quinazoline with fuming nitric acid in concentrated sulfuric acid results in the formation of 6-nitroquinazoline. nih.govresearchgate.net This confirms that the C-6 position is one of the more reactive sites for electrophilic attack. The presence of the hydroxymethyl group at C-6, an ortho-, para-directing group, would be expected to activate the benzene ring and direct incoming electrophiles primarily to the C-5 and C-7 positions.

Nucleophilic Aromatic Substitution on the Quinazoline Ring (e.g., at C-4 or C-2)

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of the quinazoline nucleus, particularly when a good leaving group, such as a halogen, is present on the electron-deficient pyrimidine ring. The C-4 and C-2 positions are highly activated towards nucleophilic attack. Numerous studies have demonstrated that substitution occurs preferentially at the C-4 position over the C-2 position. mdpi.comresearchgate.net

This reactivity is widely exploited in medicinal chemistry for the synthesis of 4-aminoquinazoline derivatives. mdpi.com The reaction typically involves a 4-chloroquinazoline precursor, which readily reacts with a variety of nucleophiles, including primary and secondary amines. mdpi.comnih.govmdpi.com These reactions are often carried out in the presence of a base to neutralize the HCl generated. mdpi.com The nature of substituents on either the quinazoline ring or the incoming nucleophile can influence the reaction conditions and yields. mdpi.comnih.gov

Table 3: Examples of Nucleophilic Aromatic Substitution at the C-4 Position of Quinazoline Derivatives

| Quinazoline Substrate | Nucleophile | Conditions | Product | Yield | Citation |

| 4-Chloro-2-phenylquinazoline | Aniline (B41778) | EtOH, room temp, overnight | N,2-Diphenylquinazolin-4-amine | 73% | mdpi.com |

| 4-Chloro-2-phenylquinazoline | 4-Chloroaniline | EtOH, room temp, overnight | N-(4-Chlorophenyl)-2-phenylquinazolin-4-amine | 56% | mdpi.com |

| 4-Chloro-6-bromo-2-phenylquinazoline | N-methylaniline | THF/H₂O, Microwave, 100 °C, 10 min | 6-Bromo-N-methyl-N,2-diphenylquinazolin-4-amine | 96% | nih.gov |

| 4-Chloro-6-iodo-2-phenylquinazoline | N-methylaniline | THF/H₂O, Microwave, 100 °C, 10 min | 6-Iodo-N-methyl-N,2-diphenylquinazolin-4-amine | 94% | nih.gov |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | 4-(N,N-dimethylamino)aniline | Dioxane, DIPEA, 80 °C, 12 h | N¹-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N⁴,N⁴-dimethylbenzene-1,4-diamine | 65% | mdpi.com |

Functionalization at Nitrogen Atoms (N-alkylation, N-acylation)

The nitrogen atoms within the quinazoline nucleus are susceptible to electrophilic attack, making N-alkylation and N-acylation common strategies for functionalization. These reactions are crucial for modifying the molecule's electronic properties and for introducing new functionalities.

N-alkylation: The alkylation of the quinazoline ring system can occur at the nitrogen atoms, leading to the formation of quinazolinium salts or N-alkylated quinazolinone derivatives, depending on the specific quinazoline precursor and reaction conditions. nih.govuw.edu While direct alkylation of quinazoline itself can lead to 3-alkylquinazolinium salts, reactions on quinazolinone precursors are more common for creating diverse derivatives. uw.edumdpi.com The process typically involves reacting the quinazoline substrate with an alkyl halide or other alkylating agents in the presence of a base. researchgate.net Microwave-assisted alkylation has also been reported as an efficient method. mdpi.com The choice of solvent and base can influence the reaction's efficiency and regioselectivity. uw.edu

N-acylation: Acylation reactions introduce an acyl group onto a nitrogen atom of the quinazoline ring. This is typically achieved by treating the quinazoline derivative with an acyl chloride or anhydride. The polarity of the solvent can play a significant role in the outcome of the reaction. For instance, the acylation of quinazolin-4(3H)-one can yield different products depending on the solvent used; in acetyl chloride, it may favor the lactim form leading to O-acylation, while in a polar solvent like pyridine, the lactam form predominates, resulting in N-acylation. nih.gov

Table 1: Representative N-Functionalization Reactions of Quinazoline Derivatives

| Reaction Type | Reagent Example | Product Type | Conditions |

|---|---|---|---|

| N-Alkylation | Methyl-2-bromo acetate (B1210297) | N-Alkylated quinazolinone | Base, Solvent uw.edu |

| N-Alkylation | Alkyl halides | N-Alkyl-quinazolin-4-one | Microwave irradiation researchgate.net |

| N-Alkylation | Dimethyl carbonate | N-Methyl quinazoline-2,4-dione | K2CO3, Microwave mdpi.com |

| N-Acylation | Acetyl chloride | 3-Acetyl quinazolinone | Pyridine (polar solvent) nih.gov |

Formation of Complex Quinazoline-Based Architectures

The quinazoline scaffold serves as a versatile building block for the synthesis of more complex, polycyclic heterocyclic systems. Annulation, cycloaddition, and coupling reactions are key strategies employed to construct these intricate molecular architectures.

Ring annulation involves the construction of a new ring fused to the existing quinazoline framework. This is a powerful method for creating novel heterocyclic systems with unique properties. nih.gov

Cycloaddition Reactions: Quinazoline derivatives can participate in cycloaddition reactions to form annelated structures. For example, zwitterionic intermediates generated from 3-amino-4(3H)-quinazolinones can undergo dipolar cycloaddition with dipolarophiles like N-arylmaleimides to yield complex pyrrolo[3',4':4,3]-pyridazino[6,1-b]quinazoline derivatives. nih.govresearchgate.net Similarly, [3+2] cycloaddition reactions of quinazolinone chalcones with tosylhydrazones have been used to synthesize novel quinazolinone-based spirocyclopropanes. tandfonline.com These reactions often proceed with high regioselectivity and can create multiple stereogenic centers in a single step. tandfonline.com

Domino Reactions: Multi-step domino or cascade reactions provide an efficient route to fused quinazolines. For instance, a domino sequence of imination, intramolecular cyclization, and nucleophilic ring opening has been used to synthesize tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one derivatives. mdpi.com

Transition metal-catalyzed cross-coupling reactions are indispensable tools for extending the π-conjugated system of the quinazoline core by forming new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net These reactions typically utilize halogenated quinazoline precursors.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple aryl or vinyl boronic acids with halogenated quinazolines, enabling the synthesis of poly-arylated quinazoline derivatives. nih.gov Regioselective Suzuki reactions can be performed on polyhalogenated quinazolines to introduce different aryl groups at specific positions. nih.gov

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl halides in the presence of palladium and copper catalysts, has been employed to synthesize alkynylated quinazolines and quinazolinones. mdpi.com

Heck Coupling: The Heck reaction allows for the formation of carbon-carbon bonds between aryl halides and alkenes, providing another avenue for the functionalization of the quinazoline scaffold. nih.gov

Other Coupling Reactions: Other notable methods include the Negishi coupling (using organozinc reagents), Kumada coupling (using Grignard reagents), and Buchwald-Hartwig amination for C-N bond formation. nih.govresearchgate.net These reactions have significantly expanded the synthetic chemist's toolbox for creating diverse quinazoline-based structures.

Table 2: Common Coupling Reactions for Extending Quinazoline Systems

| Coupling Reaction | Reactants | Catalyst System | Product Feature |

|---|---|---|---|

| Suzuki-Miyaura | Halogenated quinazoline + Arylboronic acid | Palladium catalyst nih.gov | Aryl-substituted quinazoline |

| Sonogashira | Halogenated quinazoline + Terminal alkyne | Palladium/Copper catalyst mdpi.com | Alkynyl-substituted quinazoline |

| Negishi | Halogenated quinazoline + Organozinc reagent | Palladium or Nickel catalyst nih.gov | Alkyl/Aryl-substituted quinazoline |

| Buchwald-Hartwig | Halogenated quinazoline + Amine | Palladium catalyst researchgate.net | Amino-substituted quinazoline |

Modifying the ring fusion pattern of the fundamental quinazoline structure involves the synthesis of its isomers or the creation of novel fused systems where the arrangement of the rings is altered. This often requires de novo synthesis strategies starting from different precursors rather than a direct transformation of the quinazoline core.

Synthetic strategies can be designed to yield various annelated isomers. For example, different synthetic routes can lead to the formation of pyrrolo[1,2-a]quinazolinones, indolo[1,2-a]quinazolinones, or pyrazolo[1,5-a]quinazolines, each featuring a distinct ring fusion pattern compared to a simple substituted quinazoline. mdpi.com The synthesis of indazolo[2,3-a]quinazolines via sequential annulation and dehydrogenative aromatization represents another approach to creating alternative fusion patterns. mdpi.com These methods highlight the versatility of synthetic chemistry in accessing a wide range of quinazoline-based architectures by strategically choosing building blocks and reaction pathways.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Quinazolin 6 Ylmethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. upi.edu For quinazolin-6-ylmethanol and its derivatives, NMR is indispensable for mapping the carbon-hydrogen framework and establishing connectivity between atoms.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of quinazoline (B50416) derivatives.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. Protons attached to the quinazoline ring system typically resonate in the aromatic region (approximately 7.0-9.0 ppm). The protons of the methanol (B129727) substituent (-CH₂OH) would appear at a more upfield region. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: This method reveals the number of chemically non-equivalent carbon atoms in a molecule. The chemical shifts of carbon atoms in the quinazoline ring are typically found in the range of 115-165 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would be expected to resonate at a higher field (lower ppm value) compared to the aromatic carbons. Theoretical calculations can be used to predict ¹³C chemical shift values, which can then be compared with experimental data for structural confirmation. tsijournals.comtsijournals.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 9.2 - 9.4 | - |

| H4 | 8.8 - 9.0 | - |

| H5 | 7.8 - 8.0 | - |

| H7 | 7.6 - 7.8 | - |

| H8 | 8.0 - 8.2 | - |

| -CH₂- | 4.8 - 5.0 | 60 - 65 |

| -OH | Variable | - |

| C2 | - | 155 - 160 |

| C4 | - | 150 - 155 |

| C4a | - | 125 - 130 |

| C5 | - | 128 - 132 |

| C6 | - | 140 - 145 |

| C7 | - | 120 - 125 |

| C8 | - | 130 - 135 |

| C8a | - | 148 - 152 |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the quinazoline ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. sdsu.edu It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu HMBC is critical for connecting different fragments of the molecule. For instance, it can show a correlation between the protons of the hydroxymethyl group and the C6 carbon of the quinazoline ring, confirming the substituent's position.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved. youtube.comnih.gov

Mass Spectrometry (MS) Principles and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

The first step in mass spectrometry is the ionization of the analyte. The choice of ionization technique is crucial and depends on the properties of the compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, such as many quinazoline derivatives. soton.ac.ukchromatographyonline.com It typically produces protonated molecules [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) for fragmentation analysis. soton.ac.uk ESI is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. semanticscholar.org

Electron Ionization (EI): EI is a harder ionization technique that involves bombarding the molecule with high-energy electrons. This leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum for a given compound. rsc.org While EI can be useful for structural elucidation, the molecular ion peak may be weak or absent for some quinazoline derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. This is crucial for confirming the molecular formula of this compound and its derivatives.

The mass spectrum provides the molecular weight of the compound from the molecular ion peak. The fragmentation pattern, observed in the MS/MS spectrum, offers valuable clues about the molecule's structure. For quinazoline compounds, fragmentation often involves the cleavage of the quinazoline ring system and the loss of substituents. soton.ac.ukrsc.org For this compound, characteristic fragmentation would likely involve the loss of the hydroxymethyl group or parts of it. A detailed analysis of these fragmentation pathways can help to confirm the structure of the parent molecule. researchgate.net

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Technique | Information Gained |

| [M+H]⁺ | 161.0715 | HRMS (ESI) | Molecular Formula (C₉H₉N₂O) |

| [M]⁺˙ | 160.0637 | HRMS (EI) | Molecular Formula (C₉H₈N₂O) |

| Fragment | Varies | MS/MS | Structural Connectivity |

Infrared (IR) Spectroscopy Principles for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. nih.gov It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the various functional groups present:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the methanol substituent. pressbooks.pub

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the C-H bonds of the quinazoline ring.

C-H Stretch (Aliphatic): Absorptions in the range of 2850-3000 cm⁻¹ correspond to the C-H bonds of the methylene (B1212753) (-CH₂-) group. libretexts.org

C=N and C=C Stretch: The quinazoline ring system will show a series of characteristic sharp absorption bands in the 1475-1635 cm⁻¹ region due to the stretching vibrations of the C=N and C=C bonds. nih.gov

C-O Stretch: A strong absorption band in the region of 1000-1260 cm⁻¹ would be expected for the C-O single bond of the primary alcohol.

The presence and position of these absorption bands in the IR spectrum provide strong evidence for the presence of the key functional groups in this compound and its derivatives. oregonstate.eduresearchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad, strong) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Quinazoline Ring | C=N and C=C Stretch | 1475 - 1635 (multiple sharp bands) |

| Primary Alcohol | C-O Stretch | 1000 - 1260 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy Principles for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. In organic molecules like this compound, the electrons involved are typically those in π bonds and non-bonding (n) orbitals. The quinazoline core, being a heteroaromatic system, possesses both π-electrons in the fused ring system and non-bonding electrons on the nitrogen atoms.

The primary electronic transitions observed in such compounds are π → π* and n → π*. pharmatutor.org

π → π Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally of high energy and result in strong absorption bands, typically with high molar absorptivity (ε) values. For aromatic systems, these often appear in the shorter wavelength region of the UV spectrum. pharmatutor.orgyoutube.com

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital, such as the lone pair on a nitrogen atom, is promoted to a π* antibonding orbital. youtube.com These are lower energy transitions compared to π → π*, and therefore appear at longer wavelengths. pharmatutor.orgresearchgate.net They are typically of lower intensity (lower ε values). youtube.com

For quinazoline derivatives, the UV-Vis absorption spectra commonly exhibit two main absorption bands. One band, appearing at shorter wavelengths (typically 240–300 nm), is attributed to the π → π* transitions within the aromatic ring system. researchgate.net A second band at longer wavelengths (310–425 nm) is often assigned to the n → π* transition. researchgate.net The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinazoline ring. researchgate.net For instance, the presence of an electron-withdrawing substituent at the 6th position of the quinazoline ring can significantly influence the absorption band maximum. researchgate.net

| Compound Type | Solvent | λmax (nm) (Transition) | Reference |

|---|---|---|---|

| Quinazoline Derivatives | Acetonitrile (B52724) | 240-300 (π → π) | researchgate.net |

| Quinazoline Derivatives | Acetonitrile | 310-425 (n → π) | researchgate.net |

| Quinazolinone Derivative (BG1189) | Water | 318 (π → π* and n → π* overlap) | nih.gov |

| Quinazolinone Derivative (BG1190) | Water | 314 (π → π* and n → π* overlap) | nih.gov |

X-ray Crystallography Principles for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. The principle is based on the diffraction of a beam of X-rays by the ordered lattice of atoms in a crystal. When the X-rays strike the crystal, they are scattered by the electrons of the atoms. Due to the regular, repeating arrangement of atoms, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern.

By analyzing the angles and intensities of the diffracted beams (governed by Bragg's Law), a three-dimensional map of electron density within the crystal can be generated. This map is then interpreted to determine the positions of individual atoms, their chemical bonds, bond lengths, and bond angles with very high precision. This provides an unambiguous determination of the molecule's solid-state conformation and allows for the detailed analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing. iucr.orgnih.gov

While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related derivatives provides significant insight into the expected structural features. For example, studies on 6-substituted quinazolin-4(3H)-one derivatives reveal that the quinazoline ring system is nearly planar. nih.gov The crystal packing in these structures is often dominated by intermolecular hydrogen bonds, frequently forming dimers or more extended networks. iucr.orgnih.gov For instance, in 6-nitroquinazolin-4(3H)-one, molecules form hydrogen-bonded dimers via N—H⋯O interactions, which are further connected into layers by weaker C—H⋯O and C—H⋯N interactions. iucr.orgnih.gov

| Parameter | 6-Nitroquinazolin-4(3H)-one | 6-Aminoquinazolin-4(3H)-one |

|---|---|---|

| Chemical Formula | C8H5N3O3 | C8H7N3O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/n |

| a (Å) | 7.7839 (4) | 7.6898 (4) |

| b (Å) | 6.6853 (4) | 15.2031 (8) |

| c (Å) | 14.9351 (8) | 7.7335 (4) |

| β (°) | 101.998 (3) | 118.421 (2) |

| Volume (Å3) | 759.72 (7) | 795.34 (7) |

| Z (Formula units per cell) | 4 | 4 |

| Key Intermolecular Interactions | N—H⋯O, C—H⋯N, C—H⋯O | N—H⋯O, N—H⋯N, C—H⋯O |

| Data sourced from Turgunov et al., 2021. iucr.orgnih.gov |

Thermogravimetric Analysis (TGA) Principles for Thermal Behavior Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The sample is placed in a small pan attached to a highly sensitive balance, which resides within a furnace. The furnace heats the sample according to a predefined program (e.g., a constant heating rate), and the mass is continuously recorded.

The resulting plot of mass versus temperature, known as a thermogram or TGA curve, provides information about the thermal stability and composition of the material. A loss of mass indicates a decomposition or evaporation event. The temperature at which mass loss begins (the onset temperature) is a measure of the material's thermal stability. nih.gov The shape of the curve and the total percentage of mass lost can be used to study decomposition kinetics and infer the nature of the degradation process, which may occur in single or multiple steps. worldscientificnews.comnih.gov

TGA is frequently employed to determine the upper temperature limits for the processing and storage of chemical compounds. nih.gov For quinazoline derivatives, TGA can reveal their thermal stability, which is influenced by the substituents on the heterocyclic ring. worldscientificnews.com Studies on pyrazolo-quinazoline derivatives have shown that the initial decomposition temperature can vary based on the nature and position of substituents, though in some cases, the differences are slight. worldscientificnews.com The analysis typically shows a single-step or multi-step degradation process, with the final residual mass indicating the amount of non-volatile material left after decomposition. worldscientificnews.com

| Compound | Initial Decomposition Temp. (°C) | Decomposition Range (°C) | Total Weight Loss (%) |

|---|---|---|---|

| KC-1 | 270 | 270-520 | 78.5 |

| KC-2 | 275 | 275-530 | 75.5 |

| KC-3 | 265 | 265-510 | 79.0 |

| KC-4 | 280 | 280-550 | 70.0 |

| Data adapted from Baluja et al., 2016. The compounds are pyrazolo-quinazoline derivatives with different substitutions. worldscientificnews.com |

Computational and Theoretical Chemistry Studies of Quinazolin 6 Ylmethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized geometries and to predict a wide range of molecular properties with a good balance between accuracy and computational cost. nih.govscirp.org For the quinazoline (B50416) scaffold, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31++G(d,p), are utilized to elucidate electronic characteristics and reactivity. nih.gov

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govmdpi.com

In studies of various quinazoline derivatives, DFT calculations have been used to determine these parameters. For instance, a study on quinazolin-12-one derivatives calculated HOMO-LUMO energy gaps to assess the chemical reactivity among a series of synthesized molecules. nih.gov Another study on the related quinoline (B57606) molecule calculated a HOMO-LUMO energy gap of approximately -4.83 eV, indicating that charge transfer occurs within the molecule. scirp.org For a hypothetical analysis of Quinazolin-6-ylmethanol, similar calculations would reveal how the methanolic substituent at the 6-position influences the electronic properties of the quinazoline core.

Table 1: Representative Frontier Molecular Orbital Energies for Quinazoline Analogs This table presents illustrative data from computational studies on quinazoline derivatives to approximate the values that might be expected for this compound.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| Quinazolinone Derivatives | (Varies by substituent) | (Varies by substituent) | ~4.999 | physchemres.org |

| Benzothiazole Derivatives | (Varies by substituent) | (Varies by substituent) | 4.46 - 4.73 | mdpi.com |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its intermolecular interaction patterns. nih.gov The MESP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For the basic quinazoline scaffold, MESP analysis reveals that the nitrogen atoms of the pyrimidine (B1678525) ring are regions of high negative potential, making them likely sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atoms on the benzene (B151609) ring generally exhibit positive potential. For this compound, the hydroxyl group of the methanol (B129727) substituent would introduce an additional region of high negative potential around the oxygen atom, significantly influencing its interaction with other molecules. nih.govchemrxiv.org

Conformational Analysis and Energy Landscapes

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. mdpi.com For a molecule with rotatable bonds, such as the C-C and C-O bonds in the methanol substituent of this compound, multiple conformers can exist.

Computational methods, typically DFT, are used to perform a potential energy surface scan by systematically rotating the dihedral angles of interest. This process identifies the low-energy, stable conformers and the energy barriers between them. mdpi.com For this compound, the orientation of the -CH₂OH group relative to the quinazoline ring would be the primary focus of such an analysis. Identifying the most stable conformer is essential as it represents the most populated state of the molecule and is critical for accurate molecular modeling and simulation. mdpi.com

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time, particularly in complex environments.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. abap.co.innih.gov In the context of quinazoline derivatives, MD simulations are frequently used to investigate the stability of a ligand when bound to a biological target, such as a protein receptor. abap.co.innih.gov

An MD simulation would begin with the optimized structure of this compound (often obtained from DFT calculations). The molecule would be placed in a simulated environment, such as a box of water molecules, and the system's evolution would be tracked over a period, typically nanoseconds. nih.govacs.org Key parameters analyzed during the simulation include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's conformation, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the molecule. abap.co.in

Molecular Docking for Ligand-Receptor Interaction Hypotheses and Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery, it is a critical tool for hypothesizing the interaction between a ligand, such as a quinazoline derivative, and the binding site of a target protein. This method allows for the elucidation of binding conformations and the assessment of binding affinity, which are crucial for understanding molecular recognition and guiding the design of new therapeutic agents. researchgate.netunair.ac.id

The quinazoline scaffold is a common feature in many potent enzyme inhibitors, particularly targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov Molecular docking studies on various quinazoline derivatives have been extensively performed to understand their mechanism of action. nih.govwaocp.org These studies simulate the insertion of the quinazoline ligand into the active site of the receptor, calculating a scoring function to estimate the binding energy. unair.ac.id A lower binding energy generally indicates a more stable ligand-receptor complex.

Key interactions governing the molecular recognition of quinazolines by protein targets are often identified through docking. These interactions typically include:

Hydrogen Bonds: Formation of hydrogen bonds between the nitrogen atoms of the quinazoline ring and amino acid residues in the hinge region of kinases is a common binding motif.

Hydrophobic Interactions: The aromatic rings of the quinazoline scaffold frequently engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. nih.gov

Coordinate Bonds: In some cases, interactions with metal ions within the active site can also play a role. nih.gov

For instance, docking studies of quinazolinone-benzyl piperidine (B6355638) derivatives against EGFR revealed that compounds with high anti-proliferative activity showed stronger binding energies. nih.gov The analysis of the docked poses can reveal specific amino acid residues that are critical for binding, providing a structural basis for the observed biological activity. tandfonline.com These computational hypotheses guide further structural modifications of the lead compound to enhance its affinity and selectivity for the target. nih.govrsc.org

Interactive Table: Examples of Molecular Docking Studies on Quinazoline Derivatives

| Compound Series | Target Protein | Key Findings | Binding Energy (Sample) | Reference |

|---|---|---|---|---|

| Quinazolinone-benzyl piperidines | EGFR | Stronger binding energies correlated with higher anti-proliferative activity. Hydrogen bonding with Thr 766 and pi-sigma interactions with Leu 820 and Val 702 were observed. | -8.54 kcal/mol | nih.gov |

| Quinazoline antifolates | Human Thymidylate Synthase | Binding is driven by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. | Not specified | nih.gov |

| Pyrido[2,1-b] quinazolines | EGFR Kinase | Compounds displayed binding modes and interactions similar to the known inhibitor erlotinib. | Not specified | waocp.org |

Quantitative Structure-Activity Relationship (QSAR) Principles for Scaffold Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the variations in the biological activity of a set of molecules are dependent on the changes in their molecular properties. frontiersin.org For a scaffold like quinazoline, QSAR is a powerful tool for predicting the activity of newly designed derivatives and optimizing lead compounds without the immediate need for synthesis and testing. nih.govfrontiersin.org

The development of a QSAR model involves several key steps:

Data Set Selection: A series of quinazoline analogues with experimentally determined biological activities (e.g., IC50 values) is compiled. This set is typically divided into a training set for model generation and a test set for external validation. ijper.org

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can range from simple 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) to complex 3D descriptors (e.g., steric and electrostatic fields). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with the test set. ijper.org

For the quinazoline scaffold, both 2D-QSAR and 3D-QSAR models have been successfully developed. frontiersin.orgfrontiersin.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, or hydrogen-bonding properties would likely increase or decrease biological activity. ijper.orgrsc.org These maps provide intuitive guidance for designing new derivatives with improved potency. For example, a CoMSIA model for quinazoline derivatives targeting EGFR might show that a bulky, electron-withdrawing group is favored at a specific position to enhance inhibitory activity. ijper.orgfrontiersin.org

Interactive Table: Statistical Validation of QSAR Models for Quinazoline Derivatives

| QSAR Model | Target | R² (Correlation Coefficient) | Q² (Cross-validation Coefficient) | Key Descriptors | Reference |

|---|---|---|---|---|---|

| 3D-QSAR (CoMFA) | EGFR Inhibition | 0.925 | 0.757 | Steric and Electrostatic fields | ijper.org |

| 3D-QSAR (CoMSIA) | EGFR Inhibition | 0.855 | 0.524 | Steric, Electrostatic, Hydrophobic, H-bond fields | ijper.org |

| GA-PLS | Cytotoxicity (MCF-7) | Not specified | Not specified | Constitutional, Functional, 2D autocorrelation, Charge | nih.gov |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways involved in the synthesis of heterocyclic scaffolds like quinazoline. tandfonline.comresearchgate.net These studies involve mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states.

A transition state is the highest energy point along the reaction coordinate, representing the fleeting molecular configuration that must be achieved for reactants to convert into products. The analysis of its structure and energy provides critical insights into the reaction's kinetics and mechanism.

Computational studies on quinazoline synthesis often focus on:

Stepwise vs. Concerted Mechanisms: Determining whether a reaction proceeds through a series of discrete steps involving intermediates or in a single, concerted step.

Regioselectivity: In reactions where multiple products can be formed, computational analysis can predict which regioisomer is favored by comparing the activation energies of the competing transition states. For example, in 1,3-dipolar cycloaddition reactions to form quinazolinone–isoxazoline hybrids, DFT studies have been used to support the experimentally observed regiochemistry. researchgate.net

Role of Catalysts: Investigating how a catalyst, such as a transition metal or a Lewis acid, lowers the activation energy of the rate-determining step, thereby accelerating the reaction. frontiersin.orgfrontiersin.org

Kinetic and Thermodynamic Control: Calculating the energies of intermediates and transition states helps to determine whether the product distribution is governed by the rate of reaction (kinetics) or the stability of the products (thermodynamics).

For instance, a computational study on the mechanism of a [3+2] cycloaddition between a quinazoline-3-oxide and an acrylate (B77674) was performed to understand the reactivity and selectivity of the reaction. nih.gov Similarly, DFT calculations have been used to examine the reactive properties of newly synthesized quinazoline derivatives by analyzing their frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. tandfonline.comnih.gov While many synthetic routes to quinazolines are known, computational transition state analysis provides a molecular-level understanding that is often inaccessible through experimental means alone, paving the way for more rational and efficient synthetic strategies. frontiersin.org

Applications of Quinazolin 6 Ylmethanol As a Key Building Block in Chemical Synthesis and Materials Science

Role in the Synthesis of Complex Heterocyclic Compounds

The quinazoline (B50416) scaffold is a prominent feature in a vast array of biologically active compounds and natural products. nih.govsemanticscholar.org Quinazolin-6-ylmethanol serves as a crucial starting material or intermediate in the synthesis of these complex heterocyclic structures. Its hydroxymethyl group at the 6-position provides a convenient handle for further chemical transformations, allowing for the introduction of various functional groups and the extension of the molecular framework.

As an Intermediate in Natural Product Synthesis Analogues

The structural motif of quinazoline is found in over 200 naturally occurring alkaloids isolated from various plant, animal, and microbial sources. semanticscholar.orgmdpi.com These natural products often exhibit potent biological activities. mdpi.com Synthetic chemists utilize this compound as a key intermediate to construct analogues of these natural products. By modifying the core structure or introducing different substituents, researchers can explore the structure-activity relationships of these compounds and develop new therapeutic agents. nih.gov The synthesis of these analogues often involves the transformation of the methanol (B129727) group into other functionalities, such as aldehydes, carboxylic acids, or amines, which can then participate in cyclization or coupling reactions to build the desired complex heterocyclic systems.

Precursor for Advanced Quinazoline Derivatives with Diverse Substitution Patterns